Cas no 495-41-0 (1-Phenyl-2-buten-1-one)

1-Phenyl-2-buten-1-one structure
1-Phenyl-2-buten-1-one structure
Nome del prodotto:1-Phenyl-2-buten-1-one
Numero CAS:495-41-0
MF:C10H10O
MW:146.1858
MDL:MFCD00059386
CID:37770
PubChem ID:231934

1-Phenyl-2-buten-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenyl 1-Propenyl Ketone
    • 1-PHENYL-2-BUTEN-1-ONE
    • 1-Phenyl-but-2-en-1-one
    • Crotonophenone
    • 2-Butenophenone
    • Phenyl propenyl ketone
    • trans-1-Phenyl-2-buten-1-one
    • Ethylideneacetophenone
    • (E)-1-phenylbut-2-en-1-one
    • 2-Buten-1-one, 1-phenyl-
    • Crotonoylbenzene
    • (E)-1-phenyl-2-buten-1-one
    • S8003HHM9W
    • FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • 1-Benzoylpropene
    • (E)-1-Benzoyl-1-propene
    • (2E)-1-Phenyl-2-buten-1-one
    • trans-Crotonophenone
    • 2-Buten-1-one, 1-phenyl
    • (E)-1-phenyl-but-2-en-1-one
    • NSC518668
    • MFCD00059386
    • trans-1-Phenyl-2-buten-1-one, technical, 80%
    • UNII-S8003HHM9W
    • AKOS015888282
    • AS-38225
    • EN300-178465
    • NSC-28846
    • 1-Benzoyl-1-propene
    • 2-Buten-1-one, 1-phenyl-, (E)-
    • CS-W010991
    • P0216
    • NSC28846
    • A853233
    • EINECS 207-800-0
    • 495-41-0
    • NSC 518668
    • (2E)-1-Phenyl-2-buten-1-one #
    • DTXSID30189392
    • 35845-66-0
    • NSC-518668
    • 1-phenylbut-2-en-1-one
    • Z2259130553
    • A827739
    • 2-Buten-1-one, 1-phenyl-, (2E)-
    • A822997
    • Q27288791
    • G80066
    • 1-Phenyl-2-buten-1-one
    • MDL: MFCD00059386
    • Inchi: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
    • Chiave InChI: FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • Sorrisi: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 146.07300
  • Massa monoisotopica: 146.073164938g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 152
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • XLogP3: 1.8
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Colorless to Yellow Liquid
  • Densità: 1,03 g/cm3
  • Punto di fusione: 20.5°C
  • Punto di ebollizione: 122°C/12mmHg(lit.)
  • Indice di rifrazione: 1.5600-1.5640
  • PSA: 17.07000
  • LogP: 2.44540
  • Solubilità: Non determinato

1-Phenyl-2-buten-1-one Informazioni sulla sicurezza

1-Phenyl-2-buten-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-178465-0.1g
1-phenylbut-2-en-1-one
495-41-0 95%
0.1g
$54.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TW346-1g
1-Phenyl-2-buten-1-one
495-41-0 80.0%(GC)
1g
¥491.0 2022-06-10
eNovation Chemicals LLC
D502705-10g
1-Phenyl-but-2-en-1-one
495-41-0 95%
10g
$550 2023-09-03
Fluorochem
040139-1g
1-Phenyl-but-2-en-1-one
495-41-0 97%
1g
£51.00 2022-02-28
Fluorochem
040139-25g
1-Phenyl-but-2-en-1-one
495-41-0 97%
25g
£241.00 2022-02-28
Apollo Scientific
OR962116-25g
1-Phenyl-2-buten-1-one
495-41-0 90%
25g
£595.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0216-25G
Phenyl 1-Propenyl Ketone
495-41-0 >80.0%(GC)
25g
¥1950.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027141-25g
1-Phenyl-2-buten-1-one
495-41-0 80%
25g
¥2544 2024-05-23
AstaTech
65122-1/G
1-PHENYL-BUT-2-EN-1-ONE
495-41-0 95%
1g
$66 2023-09-16
ChemScence
CS-W010991-1g
1-Phenyl-but-2-en-1-one
495-41-0
1G
$37.0 2022-04-27
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:495-41-0)1-Phenyl-2-buten-1-one
A853233
Purezza:99%/99%
Quantità:25g/10g
Prezzo ($):665.0/389.0